Nitidasin

Descripción

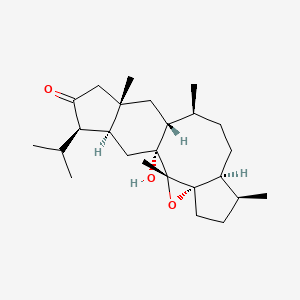

Structure

3D Structure

Propiedades

Número CAS |

199468-54-7 |

|---|---|

Fórmula molecular |

C25H40O3 |

Peso molecular |

388.6 g/mol |

Nombre IUPAC |

(1R,2R,4S,7S,8S,11S,12R,14S,17R,18S)-1-hydroxy-2,7,11,14-tetramethyl-17-propan-2-yl-3-oxapentacyclo[10.7.0.02,4.04,8.014,18]nonadecan-16-one |

InChI |

InChI=1S/C25H40O3/c1-14(2)21-19-12-24(27)18(11-22(19,5)13-20(21)26)15(3)7-8-17-16(4)9-10-25(17)23(24,6)28-25/h14-19,21,27H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,21+,22-,23+,24+,25-/m0/s1 |

Clave InChI |

CCWRAFQAZPWQJU-NTTYEGQXSA-N |

SMILES |

CC1CCC2C(CCC23C(O3)(C4(C1CC5(CC(=O)C(C5C4)C(C)C)C)O)C)C |

SMILES isomérico |

C[C@H]1CC[C@H]2[C@H](CC[C@@]23[C@](O3)([C@@]4([C@@H]1C[C@]5(CC(=O)[C@@H]([C@@H]5C4)C(C)C)C)O)C)C |

SMILES canónico |

CC1CCC2C(CCC23C(O3)(C4(C1CC5(CC(=O)C(C5C4)C(C)C)C)O)C)C |

Sinónimos |

nitidasin |

Origen del producto |

United States |

Isolation and Advanced Structural Elucidation of Nitidasin

Discovery from Natural Sources (e.g., Gentianella species)

Nitidasin was first isolated in 1997 from the whole plant of Gentianella nitida (Gentianaceae), a biennial medicinal plant found in the Andes region pharm.or.jp. Further investigations led to its isolation from Gentianella alborosea as well beilstein-journals.orgthieme-connect.com. These Gentianella species are components of the Peruvian folk medicine "Hercampuri," traditionally used for various ailments pharm.or.jpbeilstein-journals.orgnih.gov. This compound represents the first gentianellane-type sesterterpenoid isolated from Gentianella nitida rsc.org. It has also been isolated from Gentianella turkestanorum, a traditional Uighur medicine researchgate.netnih.gov.

Spectroscopic and Diffraction Methodologies for Stereochemical Assignment

The structural elucidation of this compound involved extensive spectroscopic analyses researchgate.net. These methodologies are crucial for determining the connectivity of atoms and the three-dimensional arrangement of the molecule anu.edu.auwikipedia.org. Techniques employed included 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and the measurement of specific rotation researchgate.net. NMR spectroscopy, particularly 1D and 2D techniques, is a primary method for molecular structure elucidation in liquids and provides detailed information about the chemical environment of atoms anu.edu.auwikipedia.orglestudium-ias.com. HRMS provides precise molecular weight information, aiding in determining the elemental composition researchgate.net. IR spectroscopy helps identify functional groups present in the molecule anu.edu.au. Specific rotation measurements provide information about the optical activity and thus the stereochemistry of a chiral compound researchgate.net.

While the structure of this compound itself was primarily elucidated through extensive NMR studies, the relative stereochemistry of a related compound, 18-epi-gentianelloid C, was unambiguously proven by single-crystal X-ray diffraction analysis researchgate.net. X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of crystalline compounds, including the absolute configuration of stereogenic centers wikipedia.orgresearchgate.netscribd.com. The application of these combined spectroscopic and, in related cases, diffraction methods allowed for the detailed assignment of this compound's complex structure and stereochemistry nih.govresearchgate.net.

Unique Carbon Skeleton and Stereogenic Centers of this compound

This compound is characterized as a pentacyclic sesterterpenoid nih.govresearchgate.netnih.gov. Sesterterpenoids are a class of terpenes containing 25 carbon atoms researchgate.net. This compound possesses a rare and intricate 5-8-6-5 fused ring system nih.govresearchgate.netnih.gov. This tetracyclic all-carbon system forms the core of the molecule beilstein-journals.org.

The structure of this compound is further decorated with ten stereogenic centers beilstein-journals.orgnih.gov. Stereogenic centers are atoms (typically carbon in organic molecules) to which four different groups are attached, leading to the possibility of different stereoisomers researchgate.net. The presence of multiple stereogenic centers contributes significantly to the complexity and specificity of the molecule's three-dimensional structure nih.gov. This compound also features an isopropyl trans-hydrindane (B1202327) moiety, which is a sterically encumbered bicyclic system fused to other ring systems nih.govresearchgate.netnih.gov. This motif is shared with other sesterterpenoids like astellatol and alborosin nih.govescholarship.org. The five-membered ring within this motif is oxygenated, either at the carbonyl or alcohol level nih.gov. The relative stereochemistry of this unique carbon framework and its ten stereogenic centers was elucidated through extensive NMR studies and confirmed by single-crystal X-ray diffraction in related structures nih.gov.

The intricate pentacyclic structure, the rare 5-8-6-5 carbon skeleton, and the presence of ten stereogenic centers highlight the structural complexity of this compound, a key feature that distinguishes it within the sesterterpenoid class beilstein-journals.orgnih.govresearchgate.netnih.gov.

Biosynthesis and Biogenetic Hypotheses of Nitidasin

Putative Biosynthetic Pathways Leading to the Nitidasin Skeleton

The carbon skeleton of sesterterpenoids is derived from the cyclization of geranylfarnesyl diphosphate (B83284) (GFPP), a C25 isoprenoid precursor mdpi.comresearchgate.netresearchgate.netnih.govrsc.org. GFPP itself is assembled from five-carbon (C5) units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) mdpi.comresearchgate.netsci-hub.segoogle.comnih.gov. These C5 precursors are generated through either the mevalonate (B85504) (MVA) pathway in the cytoplasm or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids researchgate.netsci-hub.segoogle.comnih.gov. In plants, sesterterpenes are suggested to be produced from the plastidial MEP pathway researchgate.netsci-hub.se.

The formation of the complex pentacyclic 5-8-6-5 skeleton of this compound from linear GFPP is hypothesized to involve a series of carbocation-mediated cyclization and rearrangement reactions, triggered by terpene cyclases acs.orgfigshare.com. Studies on the total synthesis of this compound and related sesterterpenoids have provided insights into the potential cyclization cascade. A proposed mechanism for related sesterterpenes involves C1 cation-olefin cyclization followed by hydride shifts researchgate.net. For retigerane-type sesterterpenoids, which also feature complex polycyclic structures, different routes involving varying orders of ring cyclization have been proposed and studied computationally acs.orgfigshare.com. These studies suggest that the initial conformation of GFPP can significantly influence the cyclization order and stereochemistry acs.orgfigshare.com.

While a specific, experimentally confirmed pathway for this compound is not available in the provided text, the biogenetic hypothesis for its formation from GFPP would involve a series of enzymatic steps leading to the construction of its characteristic fused ring system and the introduction of functional groups, such as the epoxide and ketone moieties researchgate.netnih.govhodoodo.com.

Role of Terpene Cyclases and Isoprenoid Precursors in Sesterterpenoid Formation

Terpene cyclases (TCs), also known as terpene synthases (TSs), are the key enzymes responsible for catalyzing the cyclization of linear isoprenoid diphosphate precursors to form the diverse cyclic skeletons of terpenoids researchgate.netresearchgate.netnih.gov. In sesterterpenoid biosynthesis, sesterterpene synthases (STSs) mediate the cyclization of GFPP researchgate.netnih.gov.

Isoprenoid precursors, IPP and DMAPP, are the fundamental building blocks for all terpenoids, including sesterterpenoids mdpi.comresearchgate.netsci-hub.segoogle.comnih.gov. These C5 units are condensed head-to-tail by prenyltransferases (PTs) to form longer chain isoprenyl diphosphates mdpi.comresearchgate.netsci-hub.se. For sesterterpenoids, this process involves the formation of GFPP (C25) from IPP and DMAPP mdpi.comresearchgate.netrsc.orgsci-hub.se. In fungi, sesterterpene synthases are often chimeric enzymes containing both PT and TS domains, capable of catalyzing both chain elongation and cyclization mdpi.comrsc.org. In plants, the PT and TS domains involved in sesterterpene synthesis can be encoded by independent genes researchgate.net.

The specific terpene cyclase involved in this compound biosynthesis would be responsible for recognizing GFPP and catalyzing the intricate cyclization cascade that leads to the formation of the pentacyclic this compound skeleton. The precise mechanism and the intermediate carbocations involved are subjects of ongoing research in sesterterpenoid biosynthesis acs.orgfigshare.com.

Relationship and Comparative Biogenesis with Related Sesterterpenoids (e.g., Nitiol, Alborosin)

This compound is structurally related to other sesterterpenoids isolated from Gentianella species, such as nitiol and alborosin pharm.or.jpnih.govmdpi.comresearchgate.net. These compounds often share a common isopropyl trans-hydrindane (B1202327) motif researchgate.netnih.gov. Studies on these related sesterterpenoids can provide comparative insights into the potential biogenetic pathways.

Nitiol, also isolated from Gentianella nitida, is a sesterterpenoid that is described as resulting from only partial cyclization, not forming the central eight-membered ring present in this compound pharm.or.jpnih.gov. Alborosin, isolated from Gentianella alborosea, is suggested to potentially arise from the degradation of this compound nih.govnih.govscispace.com. Another study proposes that alborosin could be derived from the cyclization of GFPP through a key intermediate, followed by oxidative cleavage rsc.org.

These relationships suggest a common biosynthetic origin from GFPP, with variations in the cyclization and subsequent modification steps leading to the different structures observed. The specific terpene cyclases and tailoring enzymes present in Gentianella nitida and Gentianella alborosea likely dictate the final sesterterpenoid products, including this compound, nitiol, and alborosin. A unified biogenesis for sesterterpenes branching from different cation intermediates has been proposed, distinct from other classes like ophiobolins researchgate.net.

Enzymatic Considerations in this compound Biosynthesis

The biosynthesis of this compound is a multi-step enzymatic process. The initial and crucial step is catalyzed by a sesterterpene synthase that cyclizes GFPP. Following the cyclization, further enzymatic modifications are required to introduce the characteristic functional groups and achieve the final structure of this compound. These modifications likely include oxidation reactions, potentially catalyzed by cytochrome P450 enzymes, which are known to modify sesterterpenoids, resulting in more intricate structures mdpi.com. The formation of the epoxide ring and the ketone group in this compound would involve such tailoring enzymes.

Chemical Synthesis Strategies for Nitidasin and Its Congeners

Overview of Total Synthesis Approaches to Nitidasin

The first total synthesis of (-)-nitidasin was reported by Trauner and co-workers in 2014. thieme-connect.comuni-muenchen.de This pioneering work established a viable route to the natural product, highlighting key methodologies for constructing its challenging ring system. thieme-connect.com

Convergent and Linear Synthesis Methodologies

Synthetic approaches to complex molecules like this compound can broadly be categorized as linear or convergent. A linear synthesis builds the molecule step-by-step in a sequential manner, while a convergent synthesis involves preparing several key fragments separately and then coupling them in a later stage. beilstein-journals.org The Trauner synthesis of (-)-nitidasin employed a convergent strategy, involving the coupling of two complex building blocks: a trans-hydrindanone and a functionalized alkenyl lithium species. organic-chemistry.orgthieme-connect.comoup.com This convergent approach allowed for the efficient assembly of the carbocyclic backbone of this compound. nih.govescholarship.org

Pioneering Total Syntheses (e.g., Trauner Synthesis)

The first total synthesis of (-)-nitidasin by the Trauner group in 2014 is a seminal example in this field. thieme-connect.comuni-muenchen.de Their strategy involved the highly diastereoselective addition of an alkenyl lithium derived from a vinyl iodide fragment to a trans-hydrindanone building block. thieme-connect.com This key coupling step efficiently connected two major portions of the molecule. The synthesis also featured a directed epoxidation of an allylic alcohol intermediate, yielding the desired epoxide with high diastereoselectivity. thieme-connect.com The central eight-membered ring was formed using ring-closing metathesis (RCM). thieme-connect.com The final stages involved deprotection, reduction of an endocyclic olefin, and oxidation to yield (-)-nitidasin. thieme-connect.com The Trauner synthesis provided a scalable and high-yielding route to the core structure of (-)-nitidasin. uni-muenchen.de

Key Synthetic Methodologies and Reaction Development

The synthesis of this compound necessitated the application and development of specific synthetic methodologies to overcome the structural complexities.

Construction of the Central Eight-Membered Carbocycle via Ring-Closing Metathesis (RCM)

The construction of medium-sized rings, particularly eight-membered carbocycles, is often synthetically challenging. researchgate.netbeilstein-journals.orgresearchgate.net Ring-closing metathesis (RCM) has proven to be a powerful tool for the formation of such rings. researchgate.netbeilstein-journals.orgresearchgate.net In the total synthesis of (-)-nitidasin, RCM was a crucial step for forging the central eight-membered ring. thieme-connect.combeilstein-journals.org The RCM reaction was performed on an advanced intermediate, a diene, to generate the cyclic structure. thieme-connect.combeilstein-journals.org The success of this cyclization was influenced by the conformational parameters of the substrate. uni-muenchen.de Ruthenium-based catalysts, such as Grubbs catalysts, are commonly employed in RCM reactions for the synthesis of cyclic alkenes. beilstein-journals.orgresearchgate.net

Assembly of the trans-Hydrindane (B1202327) Moiety

The trans-hydrindane motif is a common structural feature in many sesterterpenoids, including this compound. researchgate.netnih.gov The stereoselective construction of this bicyclo[4.3.0]nonane system with the correct relative and absolute configuration is a significant challenge. nih.gov In the Trauner synthesis, a versatile trans-hydrindanone building block was utilized. uni-muenchen.de The synthesis of this fragment involved establishing the trans ring junction and introducing the necessary functional groups and stereocenters. organic-chemistry.orgresearchgate.netnih.gov Strategies for assembling trans-hydrindanes often involve diastereoselective reactions to control the relative stereochemistry at the ring fusion and other chiral centers. organic-chemistry.orgnih.gov

Diastereoselective and Enantioselective Approaches

Achieving high levels of diastereoselectivity and enantioselectivity is paramount in the synthesis of complex natural products like this compound, which possesses multiple stereogenic centers. nih.govescholarship.orgbeilstein-journals.org The Trauner synthesis of (-)-nitidasin is an enantioselective total synthesis, meaning it specifically produces one enantiomer of the natural product. nih.govescholarship.org Enantioselectivity was introduced early in the synthesis through the use of enantiomerically-enriched starting materials, such as (-)-citronellene. organic-chemistry.orgthieme-connect.comresearchgate.net Diastereoselectivity was controlled through substrate-controlled transformations and optimized reaction conditions at various stages of the synthesis. organic-chemistry.orgthieme-connect.comnih.gov Examples include the highly diastereoselective addition of the alkenyl lithium to the trans-hydrindanone and the directed epoxidation. organic-chemistry.orgthieme-connect.com The orchestration of these stereoselective transformations was essential for the successful construction of the ten stereogenic centers in (-)-nitidasin. nih.govescholarship.org

Advanced Cyclization Strategies

The construction of the carbocyclic rings, particularly the central eight-membered ring, is a pivotal step in the synthesis of this compound and related sesterterpenoids. Various cyclization strategies have been explored or considered for accessing the [5-8] bicyclic core common to this class of natural products. wikipedia.org

Ring-Closing Metathesis (RCM) has been successfully employed as a key strategy for forming the eight-membered ring in the total synthesis of (-)-nitidasin. wikipedia.orgchembase.cnwikipedia.orgsigmaaldrich.com This approach involves the cyclization of a diene precursor using a ruthenium-based catalyst, such as Grubbs catalyst. sigmaaldrich.com In one reported synthesis, RCM was performed at a late stage on an advanced intermediate to forge the central eight-membered ring. This cyclization occurred on a highly functionalized substrate, yielding the tetracyclic cyclooctane-bearing product in high yield (86%) using a second-generation Grubbs catalyst. Prior epoxidation of a tetrasubstituted alkene in the precursor was necessary to prevent it from interfering with the metathesis reaction. fishersci.atorganic-chemistry.org

Other cyclization strategies have been investigated for the construction of the [5-8] bicyclic system in sesterterpenoids, highlighting their potential relevance to this compound congeners, even if not the primary method for this compound itself. These include:

Nozaki-Hiyama-Kishi (NHK) cyclization: This reaction, involving the coupling of a halogeno derivative with an aldehyde in the presence of chromium and nickel salts, is a useful method for preparing medium-sized rings and has been explored for accessing the [5-8] bicyclic core in other terpenoid syntheses. wikipedia.orgnih.gov

Radical cyclization: Samarium diiodide (SmI₂) mediated radical cyclization has been utilized in natural product synthesis for forming five- to eight-membered rings. wikipedia.org While not the main strategy for the eight-membered ring in the reported this compound synthesis, SmI₂-mediated reactions have been explored for constructing cyclic systems in related contexts. wikipedia.orgfishersci.no

Pauson-Khand reaction: This cycloaddition reaction can construct cyclopentenone rings and was initially considered for building a five-membered ring moiety in a synthetic strategy towards astellatol and potentially this compound, although difficulties with installing the required trans-ring junction led to the exploration of alternative approaches. fishersci.atthegoodscentscompany.com The Pauson-Khand reaction is a known strategy for accessing the [5-8] bicyclic core in terpenes. wikipedia.orgnih.gov

Lewis acid-promoted cyclization: Lewis acids can facilitate various cyclization reactions by activating substrates or intermediates. This strategy is also listed among those employed for constructing the [5-8] bicyclic system in terpenes. wikipedia.org

Cycloaddition: Various cycloaddition reactions can be employed to construct cyclic systems. This approach has been used to access hydrindane scaffolds and is considered a strategy for the [5-8] bicyclic core in terpenes. wikipedia.orgnih.gov

Functional Group Transformations and Stereocenter Installation

The synthesis of this compound involves a series of precise functional group transformations and stereocenter installations to build the complex molecular architecture. A convergent strategy has been employed, joining key building blocks late in the synthesis. fishersci.atwikipedia.orgchembase.cnsigmaaldrich.com

A crucial step involves the addition of a complex alkenyl lithium compound to a trans-hydrindanone precursor. wikipedia.orgfishersci.atchembase.cnwikipedia.orgsigmaaldrich.com This addition has been shown to proceed with remarkable diastereoselectivity. wikipedia.orgsigmaaldrich.comfda.gov

Stereoselective epoxidation of an alkene moiety is another important transformation, yielding the epoxide functionality present in this compound as a single diastereomer. wikipedia.orgfishersci.atwikipedia.orgsigmaaldrich.comciteab.com This epoxidation was strategically performed before the RCM step to avoid interference. fishersci.atorganic-chemistry.org

Various oxidation and reduction reactions are employed throughout the synthesis to manipulate the oxidation states of carbons and introduce oxygen-containing functional groups. Examples include oxidation using Ley conditions (TPAP/NMO), PCC, or Swern oxidation conditions to convert alcohols to ketones or aldehydes. fishersci.atsigmaaldrich.comnih.govciteab.comnih.gov Reductions, such as with K-Selectride, have been used to stereoselectively generate alcohol functionalities. wikipedia.orgfda.gov Hydrogenation is also utilized, for instance, to reduce a double bond after the RCM step. fishersci.atsigmaaldrich.comciteab.com

Protection and deprotection strategies are essential to selectively transform functional groups. Examples include the use of TES ethers for alcohol protection and dioxolane formation for ketone protection. wikipedia.orgnih.govfda.gov

Carbon-carbon bond formation steps beyond the initial coupling and cyclization include reactions like methylenation, which has been achieved using Wittig chemistry. fishersci.atwikipedia.orgfda.govciteab.comnih.gov

Stereochemical Control and Chiral Pool Utilization in this compound Synthesis

Achieving the correct relative and absolute stereochemistry at the ten stereogenic centers of (-)-nitidasin is paramount. fishersci.at Synthetic strategies have relied on a combination of substrate control, the use of chiral reagents, and the utilization of the chiral pool. fishersci.atwikipedia.orgfda.govfishersci.com

Asymmetric Annulation and Auxiliary-Controlled Reactions

Asymmetric annulation has been employed in the synthesis of precursors to the trans-hydrindanone building block. Specifically, asymmetric Robinson annulation was used to prepare an enone that served as a scaffold for the trans-fused ketone moiety. wikipedia.orgfda.gov

While not explicitly detailed as auxiliary-controlled reactions in the provided snippets for this compound synthesis, auxiliary-controlled strategies are a common method in asymmetric synthesis to direct stereochemical outcomes during carbon-carbon bond formation or functional group transformations.

Stereoselective Hydroboration and Epoxidation Techniques

Stereoselective hydroboration has been applied to control the stereochemistry during the functionalization of alkene precursors. Optimization of regioselectivity and diastereoselectivity in hydroboration reactions has been achieved through the use of enantiomerically-pure boranes. wikipedia.orgfda.gov

Diastereoselective epoxidation techniques are crucial for installing the epoxide moiety with the correct stereochemistry. The epoxidation of an allylic alcohol precursor has been shown to proceed with remarkable diastereoselectivity, yielding the desired epoxide as a single diastereomer. wikipedia.orgfishersci.atwikipedia.orgsigmaaldrich.comciteab.com This selectivity can be influenced by the directing effect of nearby hydroxyl groups (directed epoxidation) or the inherent substrate control.

Control of Remote Stereogenic Centers

Controlling the stereochemistry at remote centers, far from the site of bond formation, is a significant challenge in complex molecule synthesis. In the synthesis of this compound, a series of substrate-controlled transformations have been orchestrated to install the ten stereogenic centers. fishersci.at The inherent rigidity and conformational biases of the polycyclic intermediates play a crucial role in directing the stereochemical outcome of subsequent reactions. The initial diastereoselective addition of the alkenyl lithium to the trans-hydrindanone sets multiple stereocenters, and subsequent transformations build upon this established stereochemistry. fishersci.atwikipedia.orgsigmaaldrich.comfda.gov

Synthetic Exploration of this compound Analogs and Key Intermediates

Synthetic efforts towards this compound have also contributed to the exploration of related sesterterpenoids and the development of general strategies for accessing their core structures. The synthetic route to (-)-nitidasin was developed as part of a broader program aiming for a unified approach to isopropyl trans-hydrindane sesterterpenoids, a class that includes astellatol and retigeranic acid B. fishersci.atwikipedia.org

The synthesis involves the preparation of key intermediates, such as the trans-hydrindanone building block and the complex alkenyl lithium coupling partner. wikipedia.orgfishersci.atwikipedia.orgwikipedia.orgsigmaaldrich.comfda.gov The synthetic strategy was designed to be potentially applicable to accessing deoxygenated analogs of this compound by diversifying intermediates. fishersci.at Studies towards other sesterterpenoids sharing the [5-8] bicyclic core have also explored cyclization strategies and stereochemical control methods that are relevant to this compound synthesis. wikipedia.org

The convergent nature of the synthesis, coupling two complex fragments, allows for potential flexibility in preparing analogs by modifying one or both of the coupling partners. fishersci.atwikipedia.orgchembase.cnsigmaaldrich.com

Key Intermediate Synthesis Data:

| Intermediate Description | Key Reactions Involved | Reported Outcome (Example) | Citation |

| trans-hydrindanone precursor | Asymmetric Robinson annulation, hydrogenation, oxidation | Obtained as a highly enriched diastereomeric mixture. wikipedia.org | wikipedia.org |

| Alkenyl lithium coupling partner | Oxidative cleavage, Corey-Fuchs, Negishi cyclization, hydroboration, oxidation, methylenation | Prepared in enantiomerically-enriched form. wikipedia.orgfda.gov | wikipedia.orgfda.gov |

| Adduct from coupling | Alkenyl lithium addition to ketone | High diastereoselectivity observed. wikipedia.orgsigmaaldrich.comfda.gov | wikipedia.orgsigmaaldrich.comfda.gov |

| Epoxide intermediate | Diastereoselective epoxidation of allylic alcohol | Obtained as a single diastereomer in good yield (71%). sigmaaldrich.com | sigmaaldrich.com |

| RCM precursor | Synthesis leading to a diene with appropriate conformation | RCM proceeded smoothly. fishersci.at | fishersci.at |

| Tetracyclic product after RCM | Ring-closing metathesis | Obtained in high yield (86%). |

Derivatization Strategies for Structural Modification

While the primary focus of reported research on this compound synthesis has been the total construction of the natural product, the development of efficient synthetic routes inherently provides opportunities for structural modification and the synthesis of derivatives. The motivation for creating derivatives typically stems from the desire to explore structure-activity relationships (SAR), improve pharmacological properties, or generate tools for chemical biology studies researchgate.netresearchgate.net.

The functional groups present in this compound, including an epoxide, a ketone, and several hydroxyl groups (in precursor molecules like nitidasol), serve as potential handles for chemical modification. For instance, the epoxide ring could be subjected to ring-opening reactions with various nucleophiles. The ketone moiety offers possibilities for reduction, oxidation, or addition reactions. Hydroxyl groups can be acylated, alkylated, or oxidized.

Synthetic strategies that allow for the late-stage diversification of complex natural products are particularly valuable for generating libraries of derivatives researchgate.net. Although specific detailed derivatization strategies applied directly to synthesized this compound are not extensively detailed in the provided search results, the successful total synthesis by the Trauner group and others provides access to the molecule, enabling future derivatization studies nih.govuni-muenchen.dethieme-connect.com. The unified approach developed for sesterterpenoids with the isopropyl trans-hydrindane motif, which includes this compound, further suggests that common intermediates or synthetic strategies could be adapted to introduce variations in the molecular structure uni-muenchen.deescholarship.orgresearchgate.netmdpi.com.

Research on related natural products, such as pleuromutilins, highlights the importance of C-H activation and site-selective transformations for late-stage diversification researchgate.net. Similar methodologies could potentially be explored for the derivatization of this compound. The synthesis of modified synthetic variants is considered important for SAR determinations and understanding how natural products interact with biological targets researchgate.net.

Synthesis of Biosynthetic Intermediates

The total synthesis of this compound often involves the preparation of key intermediates that mirror potential structures in the molecule's proposed biosynthetic pathway or serve as crucial building blocks for assembling the complex skeleton. A convergent synthetic strategy, as employed in the total synthesis of (-)-Nitidasin, relies on the efficient and stereoselective synthesis of fragments that are later coupled nih.govorganic-chemistry.orgoup.comuni-muenchen.dethieme-connect.com.

One key intermediate in the convergent synthesis approach is a trans-hydrindanone building block nih.govuni-muenchen.dethieme-connect.com. The synthesis of this fragment typically involves multiple steps to establish the correct stereochemistry and functionalization of the trans-fused bicyclo[4.3.0]nonane system organic-chemistry.orgoup.commdpi.comnih.gov. For example, one route to a trans-hydrindanone involved asymmetric Robinson annulation and subsequent transformations organic-chemistry.orgoup.com. Another approach utilized a convergent coupling of acyclic precursors to form angularly substituted trans-fused hydroindanes acs.org.

Another crucial intermediate is a complex alkenyl lithium compound nih.govuni-muenchen.dethieme-connect.com. The preparation of this fragment can start from readily available chiral precursors, such as enantiomerically-enriched citronellene organic-chemistry.orgoup.comthieme-connect.com. The synthesis involves a sequence of reactions, including oxidative cleavage, functional group interconversions, and cyclization, to generate the required alkenyl halide precursor for the formation of the lithium reagent organic-chemistry.orgoup.com.

"Nitidasol" has been mentioned as a potential biosynthetic starting substrate or intermediate leading to this compound researchgate.netmdpi.com. The synthesis of nitidasol, followed by oxidation, has been reported as a route to this compound researchgate.netmdpi.com. This suggests that synthetic efforts can also focus on accessing proposed intermediates in the natural biosynthetic pathway to further understand the biogenesis and potentially develop alternative synthetic routes or access related congeners.

The synthesis of these complex intermediates requires careful control of stereochemistry and utilizes a variety of modern synthetic methodologies, including asymmetric reactions, selective functional group transformations, and metal-catalyzed couplings nih.govorganic-chemistry.orgoup.comuni-muenchen.dethieme-connect.commdpi.comnih.gov.

Here is a table summarizing some key intermediates and their roles in the total synthesis of this compound:

| Intermediate Type | Role in Synthesis | Example (from literature) | Notes |

| Trans-hydrindanone building block | One of the two main fragments in convergent synthesis | Compound 1 (Trauner) | Provides the trans-fused bicyclo[4.3.0]nonane core. nih.govorganic-chemistry.orgoup.comuni-muenchen.dethieme-connect.com |

| Alkenyl lithium compound | The second main fragment in convergent synthesis | Compound 2 (Trauner) | Coupled with the trans-hydrindanone. nih.govorganic-chemistry.orgoup.comuni-muenchen.dethieme-connect.com |

| Nitidasol | Proposed biosynthetic intermediate/synthetic precursor | Compound 601 | Can be oxidized to yield this compound. researchgate.netmdpi.com |

Data on specific yields for the synthesis of these intermediates are often provided within the detailed experimental procedures of the total synthesis reports. For instance, the synthesis of one trans-hydrindanone intermediate was reported with specific yields for individual steps organic-chemistry.orgoup.com. The coupling of the alkenyl lithium compound with the trans-hydrindanone was reported to proceed with remarkable diastereoselectivity organic-chemistry.orgoup.comthieme-connect.com. The ring-closing metathesis step to form the eight-membered ring was also a key transformation with reported yields beilstein-journals.orgresearchgate.net.

Here is an example of data that might be presented in a detailed synthesis study:

| Reaction Step | Reactants | Conditions | Product | Yield | Diastereoselectivity | Citation |

| Convergent Coupling | Trans-hydrindanone (e.g., Compound 1) + Alkenyl lithium (e.g., Compound 2) | Specific solvent, temperature, time | Coupled Product (e.g., Compound 3) | Not specified in snippets | Remarkable | organic-chemistry.orgoup.comthieme-connect.com |

| Ring-Closing Metathesis (RCM) | Diene precursor (e.g., Compound 90 or 599) | Grubbs catalyst (e.g., Grubbs II), solvent, temperature | Cyclooctene (e.g., Compound 600 or 96) | 71% mdpi.com, 50% beilstein-journals.org | Not specified in snippets | beilstein-journals.orgresearchgate.netmdpi.com |

| Oxidation of Nitidasol | Nitidasol (Compound 601) | NMO/TPAP | This compound (Compound 602) | Not specified in snippets | N/A | researchgate.netmdpi.com |

Note: Specific yields and conditions vary depending on the specific synthesis route and step. The table above provides illustrative examples based on the information found.

Biological Activities and Molecular Mechanisms of Nitidasin

Immunomodulatory Effects of Nitidasin

Studies have indicated that this compound possesses immunosuppressive activities, primarily affecting T cell function. researchgate.netmedchemexpress.cn

Inhibition of T Cell Proliferation at the Cellular Level

While some related compounds like gentianelloid F and alborosin have been shown to inhibit T cell proliferation, the primary reported immunomodulatory effect of this compound appears to be focused on cytokine production rather than direct inhibition of T cell proliferation at the cellular level. researchgate.netmedchemexpress.cnrjptonline.orgresearchgate.net Research on this compound specifically highlights its impact on the production of certain cytokines by T cells. researchgate.netmedchemexpress.cnrjptonline.orgresearchgate.net

Modulation of Cytokine Production (e.g., IFN-γ)

This compound has been shown to suppress the production of interferon-gamma (IFN-γ) in T cells. researchgate.netmedchemexpress.cnrjptonline.orgresearchgate.net IFN-γ is a crucial cytokine involved in cell-mediated immunity and inflammatory responses. nih.govnih.gov Studies have determined the half-maximal inhibitory concentration (IC50) of this compound for IFN-γ production to be 16.50 µM. researchgate.netmedchemexpress.cnrjptonline.orgresearchgate.net This indicates that this compound can modulate the immune response by reducing the levels of this key pro-inflammatory cytokine.

| Compound | Activity | IC50 (µM) |

| This compound | Suppression of IFN-γ production in T cells | 16.50 |

| Gentianelloid F | Inhibition of T cell proliferation and IFN-γ production | 12.40–14.66 |

| Alborosin | Inhibition of T cell proliferation and IFN-γ production | 12.40–14.66 |

Note: Data compiled from research on isolated compounds from Gentianella turkestanorum. researchgate.netmedchemexpress.cnrjptonline.orgresearchgate.net

Antagonism of Glycosylphosphatidylinositol (GPI)-Anchor Mammalian Biosynthesis

This compound has been identified as an antagonist of glycosylphosphatidylinositol (GPI)-anchor mammalian biosynthesis. mdpi.comnih.gov GPI anchors are glycolipid structures that attach various proteins to the cell membrane in eukaryotic cells, playing roles in cell signaling, adhesion, and immune response. scbt.comcreative-biolabs.comnih.gov Two related compounds, YW-3548 and YW-3699, which are structurally similar to this compound, are also known antagonists of GPI-anchor biosynthesis. mdpi.comnih.govuni-muenchen.de This suggests a potential mechanism by which this compound could influence cellular functions reliant on GPI-anchored proteins. Inhibiting GPI anchor biosynthesis can disrupt the normal localization and function of these proteins. scbt.combiorxiv.org

Investigation of Downstream Molecular Pathways

While research has established this compound's effects on cytokine production and GPI-anchor biosynthesis, detailed investigations into the specific downstream molecular pathways modulated by this compound are ongoing or not extensively reported in the provided sources. The observed immunomodulatory effects, particularly the suppression of IFN-γ, suggest potential interactions with signaling pathways involved in T cell activation and cytokine synthesis. researchgate.netmedchemexpress.cnrjptonline.orgresearchgate.netnih.gov Similarly, its antagonism of GPI-anchor biosynthesis implies interference with the complex enzymatic cascade responsible for the synthesis and attachment of these anchors, which could impact various downstream cellular processes dependent on GPI-anchored proteins. scbt.comcreative-biolabs.comnih.gov Further research is needed to fully elucidate the precise molecular targets and downstream signaling events mediated by this compound.

Structure Activity Relationship Sar Studies of Nitidasin

Impact of Structural Modifications on Biological Activity Profiles

Preliminary investigations into the SAR of Nitidasin have involved the preparation of derivatives through specific chemical modifications. These studies have provided initial insights into the sensitivity of this compound's biological activity to alterations in its structure. For instance, modifications to the δ-lactone ring or the C=C bonds within the molecule have been shown to significantly impact activity, leading to a substantial loss of potency. researchgate.net Specifically, acetylation, catalytic hydrogenation, and intramolecular alkene addition of a hydroxyl group to ester derivatives of this compound resulted in a considerable decrease in activity, by a factor of approximately 500 to 5000. researchgate.net This suggests that the integrity of the δ-lactone ring and the presence of C=C bonds are critical for maintaining potent biological activity. researchgate.net

While detailed data tables on the impact of a wide range of modifications are not extensively available in the public domain from the performed searches, the initial findings highlight the likely importance of specific functional groups and structural features.

| Modification Type | Impact on Activity (Fold Decrease) | Key Structural Element Affected |

| Acetylation of ester derivative | ~500-5000 | δ-lactone ring / Substituents |

| Catalytic hydrogenation of ester derivative | ~500-5000 | C=C bonds |

| Intramolecular alkene addition of a hydroxyl group | ~500-5000 | δ-lactone ring / Substituents |

Identification of Pharmacophoric Elements within the this compound Skeleton

Based on the observed impact of structural modifications, certain elements within the this compound skeleton appear to constitute key pharmacophoric features. The preliminary SAR studies strongly suggest that the δ-lactone ring and the C=C bonds are essential for potent activity. researchgate.net These moieties likely play a crucial role in the interaction with the biological target(s) of this compound.

Computational Approaches in SAR Analysis for this compound

While the performed searches did not yield specific publications detailing extensive computational SAR studies specifically on this compound, computational methods are widely recognized as valuable tools in the SAR analysis of complex molecules. nih.gov These approaches can complement experimental studies by providing insights into molecular properties, binding interactions, and potential biological targets.

Computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling could be applied to this compound. Molecular docking could help predict the binding orientation and affinity of this compound and its derivatives to potential target proteins. Molecular dynamics simulations could provide information about the conformational flexibility of this compound and how it interacts with its environment over time. QSAR modeling could be used to build predictive models correlating structural descriptors of this compound derivatives with their biological activities, potentially identifying key structural features that govern potency.

The complexity of the this compound structure, with its ten stereogenic centers, makes computational analysis challenging but also potentially very informative for understanding the subtle conformational and electronic factors influencing its activity. beilstein-journals.orgnih.govnih.gov The use of computational resources, such as high-performance computing clusters, is often necessary for such detailed analyses. ucla.edu While not specifically about this compound, computational methods have been successfully applied to the SAR analysis of other complex natural products and drug candidates, including studies involving the construction of bicyclic ring systems and the analysis of analogue series for SAR transfer potential. nih.govmdpi.comnih.govnih.gov

Future Directions in Nitidasin Research

Advancements in Asymmetric and Biomimetic Synthesis

The total synthesis of (-)-Nitidasin has been a notable achievement, demonstrating the feasibility of constructing its complex framework in the laboratory. The reported stereoselective and convergent routes have employed key strategies such as asymmetric Robinson annulation and highly diastereoselective transformations, including additions and epoxidation. researchgate.netplantaedb.com Starting materials like enantiomerically-enriched citronellene have provided an asymmetric entry into the synthesis. plantaedb.com

Despite these successes, the complexity of Nitidasin's structure, with its ten stereogenic centers and fused polycyclic system, continues to motivate the search for more efficient and scalable synthetic methodologies. Future directions in this area include the exploration and refinement of various cyclization strategies to construct the challenging 5-8-6-5 ring system. Techniques such as metathesis (including ring-closing metathesis, which was utilized in the reported total synthesis), Nozaki-Hiyama-Kishi (NHK) cyclization, Palladium-mediated cyclizations, radical cyclizations, the Pauson-Khand reaction, Lewis acid-promoted cyclizations, rearrangements, cycloadditions, and biocatalysis are all potential avenues for developing improved synthetic routes.

Furthermore, biomimetic synthetic approaches, which draw inspiration from the presumed natural biosynthetic pathways, represent a promising frontier. While a detailed biosynthetic pathway for this compound is not fully elucidated, studies on related sesterterpenoids with similar structural motifs, such as astellatol, have explored biomimetic retrosynthetic proposals. Developing biomimetic cascades could potentially lead to more concise and environmentally friendly synthetic strategies for this compound and other related sesterterpenoids. The concept of a unified synthetic strategy for accessing a class of structurally related isopropyl trans-hydrindane (B1202327) sesterterpenoids, to which this compound belongs, also remains an important area for future synthetic endeavors.

Elucidation of Complete Biosynthetic Pathways

While this compound is known to be isolated from Gentianella species, the complete, step-by-step enzymatic pathway responsible for its biosynthesis in these plants has yet to be fully elucidated. researchgate.netplantaedb.comscribd.com Understanding the intricate biological machinery that produces this complex molecule is crucial for several reasons. It can provide insights into the evolutionary mechanisms that lead to structural diversity in sesterterpenoids and potentially reveal novel enzymes and biosynthetic logic.

Future research will likely focus on employing modern molecular biology and biochemical techniques, such as transcriptome sequencing, enzyme isolation and characterization, and gene knockout or overexpression studies in Gentianella species or heterologous expression systems. Elucidating the specific cyclase enzymes responsible for forming the unique polycyclic ring system and the enzymes involved in subsequent oxidation and functionalization steps are key challenges. A comprehensive understanding of the biosynthetic pathway could pave the way for biotechnological production of this compound or its precursors, offering an alternative to extraction from natural sources or complex total synthesis.

In-depth Mechanistic Studies of Biological Activities

This compound has been traditionally used for various ailments, including liver conditions, diabetes, and hypertension. researchgate.netplantaedb.comscribd.com More recent research has demonstrated its immunosuppressive properties, showing activity against T-cell proliferation and the production of the cytokine IFN-γ. Additionally, this compound has been identified as an antagonist of GPI-anchor mammalian biosynthesis, along with related compounds. scribd.com

Despite these observed biological effects, the precise molecular mechanisms by which this compound exerts its activities are not yet fully understood. Future research needs to delve deeper into the specific protein targets, signaling pathways, and cellular processes modulated by this compound. This will involve a combination of biochemical assays, cell-based studies, and potentially in vivo models. Identifying the direct molecular targets responsible for its immunosuppressive effects and its role in GPI-anchor biosynthesis are critical steps.

Investigating the structure-activity relationships (SAR) of this compound by studying naturally occurring analogs or synthetic intermediates can also provide valuable insights into the pharmacophore responsible for its biological effects. The 2025 review on sesterterpenoids underscores the importance of thoroughly investigating the mechanisms of action of these compounds, with a focus on identifying their target enzymes. Such in-depth mechanistic studies are essential for evaluating the therapeutic potential of this compound and guiding the rational design of more potent and selective analogs.

The immunosuppressive activity of this compound and related compounds has been reported with specific half-maximal inhibitory concentration (IC₅₀) values.

| Compound | Activity Tested | IC₅₀ (µM) | Source |

| This compound | Immunosuppressive activity (T-cell proliferation inhibition) | 12.31 | |

| Gentianelloid F | Immunosuppressive activity (T-cell proliferation inhibition) | 13.68 | |

| Alborosin | Immunosuppressive activity (T-cell proliferation inhibition) | 14.31 | |

| This compound | T cell cytokine IFN-γ production inhibition | Not specified |

Note: IC₅₀ values indicate the concentration of a compound required to inhibit a biological process by half. Lower values indicate higher potency.

Development of Novel Derivatization Strategies for Enhanced Selectivity

The complex structure of this compound provides multiple sites for potential chemical modification. Developing novel derivatization strategies is a crucial future direction for exploring the therapeutic potential of this compound. This involves chemically modifying the natural product to generate analogs with potentially enhanced potency, improved selectivity for specific targets, altered pharmacokinetic properties, or reduced toxicity.

Drawing inspiration from derivatization efforts on other complex natural products, such as pleuromutilins where modifications of specific side chains have been explored to improve activity and pharmacokinetics, similar strategies could be applied to this compound. Late-stage diversification, which involves site-selective modifications of complex molecules, is a powerful approach for generating diverse libraries of natural product derivatives for drug discovery and chemical biology studies.

Future research will focus on developing efficient and selective chemical reactions that can target specific functional groups or even inert C-H bonds within the this compound scaffold. This could lead to the creation of novel analogs with tailored biological profiles, potentially unlocking new therapeutic applications beyond its traditionally reported uses and observed immunosuppressive activity. The development of such strategies is essential for fully exploring the pharmacological landscape accessible from the this compound core structure.

Q & A

Q. What spectroscopic methods are standard for elucidating the structure of Nitidasin, and how are they applied?

this compound’s structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For example, in its total synthesis, intermediate compounds (e.g., compounds 115–117) were validated using - and -NMR to confirm stereochemistry and regioselectivity . MS provides molecular weight confirmation, while X-ray crystallography resolves absolute configuration. Researchers should cross-validate spectral data with synthetic intermediates to minimize misassignments .

Q. What experimental protocols are recommended for reproducing the total synthesis of this compound?

The synthesis involves multi-step transformations, including HF/pyridine-mediated deprotection, tBuLi-mediated alkylation, and Grubbs II-catalyzed olefin metathesis . Key steps:

- Step 1 : Compound 90 → 115 (HF/pyridine, 0°C, 2 h).

- Step 2 : Compound 115 → 116 (tBuLi, THF, -78°C).

- Step 3 : Compound 116 → 117 (mCPBA epoxidation, Grubbs II). Reproducibility requires strict adherence to reagent purity, temperature control, and inert atmospheres. Full experimental details, including solvent ratios and reaction monitoring (TLC/GC-MS), should be documented in supplementary materials .

Advanced Research Questions

Q. How can researchers address contradictions in stereochemical outcomes during this compound’s synthesis?

Discrepancies in stereoselectivity (e.g., during epoxidation or reduction steps) may arise from competing transition states or solvent effects. Mitigation strategies:

- Analytical : Use chiral HPLC to isolate enantiomers and compare optical rotation with natural isolates.

- Computational : Density functional theory (DFT) simulations to model transition states and predict selectivity .

- Experimental : Screen alternative catalysts (e.g., Sharpless vs. Jacobsen conditions) to optimize stereocontrol. Contradictions should be analyzed through iterative hypothesis testing .

Q. What methodologies are effective for optimizing low-yield steps in this compound’s catalytic cycles?

Low yields in steps like Pd/C-mediated hydrogenation (final step: 117 → this compound) can be improved via:

- Kinetic studies : Vary pressure, temperature, and catalyst loading to identify rate-limiting factors.

- Catalyst screening : Test Pd/C alternatives (e.g., Adams’ catalyst or heterogeneous Ni).

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Data Analysis and Validation

Q. How should researchers validate the purity of synthetic this compound against natural isolates?

- Chromatographic methods : Compare retention times via HPLC (C18 column, acetonitrile/water gradient) and GC-MS.

- Spectroscopic matching : Overlay -NMR spectra of synthetic and natural samples; deviations >0.03 ppm indicate impurities.

- Biological assays : Test for consistent bioactivity (e.g., enzyme inhibition) to confirm functional equivalence .

Q. What frameworks guide the formulation of hypotheses when this compound’s bioactivity contradicts computational predictions?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.